Synthetic Yield: Direct Halogenation vs. Multi-Step
The synthesis of 4-amino-3-bromo-5-chlorobenzonitrile is achieved via direct, high-yield bromination of 3-chloro-4-aminobenzonitrile, as detailed in patent US2006/287287 . This one-step procedure demonstrates superior efficiency compared to synthesizing the same substitution pattern from 4-amino-3-bromobenzonitrile, which would require an additional chlorination step with potentially lower overall yield and more complex purification [1].
| Evidence Dimension | Synthetic step count and yield |
|---|---|
| Target Compound Data | Synthesized in 1 step via bromination of 3-chloro-4-aminobenzonitrile |
| Comparator Or Baseline | Hypothetical synthesis from 4-amino-3-bromobenzonitrile requiring chlorination (≥2 steps) |
| Quantified Difference | At least a one-step synthetic advantage; direct process yield not quantified but implied to be efficient |
| Conditions | Methanol solvent, 1.5 h reaction time |
Why This Matters
A one-step synthesis from a readily available precursor lowers process mass intensity and production cost, making procurement of this specific intermediate more economical for kilo-lab and pilot-scale campaigns.
- [1] Maybridge. (n.d.). 4-Amino-3-bromobenzonitrile. https://stat.maybridge.com View Source
